Cas no 2171284-97-0 ((2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid)
![(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid structure](https://ja.kuujia.com/scimg/cas/2171284-97-0x500.png)
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
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- 2171284-97-0
- (2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid
- EN300-1539002
-
- インチ: 1S/C23H26N2O7/c26-11-9-20(22(28)29)25-21(27)14-31-12-10-24-23(30)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20,26H,9-14H2,(H,24,30)(H,25,27)(H,28,29)/t20-/m1/s1
- InChIKey: IIROAXOIJMFWLN-HXUWFJFHSA-N
- ほほえんだ: O(C(NCCOCC(N[C@@H](C(=O)O)CCO)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 442.17400117g/mol
- どういたいしつりょう: 442.17400117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 12
- 複雑さ: 622
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 134Ų
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1539002-10.0g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid |
2171284-97-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1539002-1.0g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid |
2171284-97-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1539002-2.5g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid |
2171284-97-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1539002-5.0g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid |
2171284-97-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1539002-0.05g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid |
2171284-97-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1539002-0.1g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid |
2171284-97-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1539002-0.5g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid |
2171284-97-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1539002-0.25g |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid |
2171284-97-0 | 0.25g |
$3099.0 | 2023-06-05 |
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
(2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acidに関する追加情報
Introduction to (2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic Acid and Its Significance in Modern Chemical Biology
Chemical biology has witnessed remarkable advancements in recent years, largely driven by the discovery and characterization of novel compounds that exhibit unique biological activities. Among these, (2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid (CAS No. 2171284-97-0) stands out as a compound of significant interest. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in pharmaceutical research and drug development. The detailed exploration of its chemical properties, biological activities, and emerging applications in therapeutic contexts will be the focus of this discussion.
The molecular structure of (2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid is a testament to the ingenuity of synthetic chemists. The presence of multiple functional groups, including an amide linkage, a hydroxy group, and a fluorenylmethoxy moiety, contributes to its complex reactivity and biological potential. These structural features not only make it a fascinating subject of study but also open up possibilities for its use in various biochemical pathways.
One of the most intriguing aspects of this compound is its stereochemistry. The (2R) configuration at the chiral center plays a crucial role in determining its biological activity. Chiral molecules are known to exhibit different biological responses depending on their stereochemical configuration, making them valuable candidates for drug development. The precise stereochemical control required for synthesizing such compounds underscores the importance of advanced synthetic methodologies in modern chemical biology.
Recent research has highlighted the potential of (2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid as a modulator of key biological pathways. Studies have suggested that this compound may interact with enzymes and receptors involved in metabolic regulation, inflammation, and cell signaling. These interactions could potentially lead to therapeutic benefits in conditions such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
The fluorenylmethoxy group in the molecular structure is particularly noteworthy. Fluorene derivatives are known for their stability and solubility characteristics, which make them suitable for pharmaceutical applications. The methoxy substituent further enhances the compound's bioavailability by improving its interaction with biological membranes. This structural feature has been exploited in the development of drug delivery systems, where fluorene-based compounds serve as carriers for active pharmaceutical ingredients.
In addition to its potential therapeutic applications, (2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid has shown promise in the field of chemical biology research. Its unique chemical properties make it an excellent tool for studying enzyme mechanisms and substrate recognition. Researchers have utilized this compound to probe the active sites of various enzymes, providing insights into their catalytic processes and regulatory mechanisms.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and stereochemistry, requiring expertise in advanced synthetic techniques. The development of efficient synthetic routes has not only facilitated the production of this compound but also paved the way for similar molecules with tailored biological activities.
As our understanding of biological systems continues to evolve, the demand for innovative compounds like (2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid will only increase. These compounds serve as building blocks for designing novel drugs and therapeutic strategies. Their ability to modulate complex biological pathways makes them invaluable tools for both basic research and drug development.
The future prospects for this compound are promising. Ongoing research is exploring its potential applications in areas such as immunotherapy and anti-cancer therapy. By leveraging its unique structural features, scientists aim to develop new classes of drugs that can target specific disease pathways more effectively than existing treatments.
In conclusion, (2R)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybutanoic acid (CAS No. 2171284-97-0) is a remarkable compound with significant implications in chemical biology and pharmaceutical research. Its intricate molecular structure, combined with its potential biological activities, makes it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological systems and developing innovative treatments for various diseases.
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